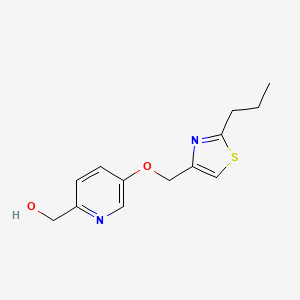
(5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a methanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to the Pyridine Ring: The thiazole derivative can be coupled with a pyridine derivative using a suitable linker, such as a methoxy group, through nucleophilic substitution reactions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The thiazole and pyridine rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and pyridine rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Such compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Use as pesticides or herbicides due to their biological activity.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and pyridine rings can facilitate binding to the active site of enzymes or receptors, while the methanol group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **(5-(2-Methylthiazol-4-yl)methoxy)pyridin-2-yl)methanol
- **(5-(2-Ethylthiazol-4-yl)methoxy)pyridin-2-yl)methanol
Uniqueness
Structural Variations: The propyl group in (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol may confer different physical and chemical properties compared to its methyl or ethyl analogs.
Biological Activity: The specific substitution pattern can influence the compound’s interaction with biological targets, potentially leading to unique biological activities.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
[5-[(2-propyl-1,3-thiazol-4-yl)methoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-13-15-11(9-18-13)8-17-12-5-4-10(7-16)14-6-12/h4-6,9,16H,2-3,7-8H2,1H3 |
InChI Key |
YHBGYQIFNRCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)COC2=CN=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
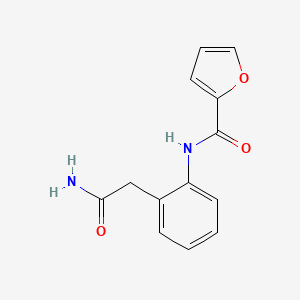
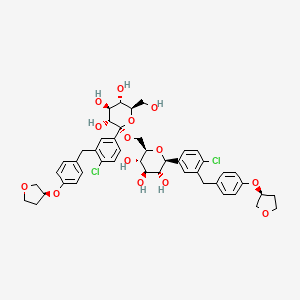
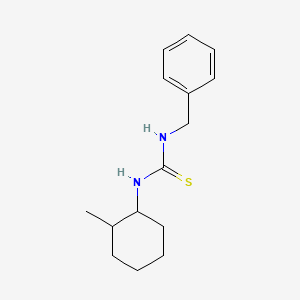
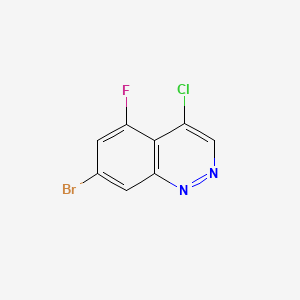
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
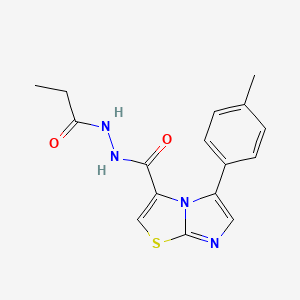

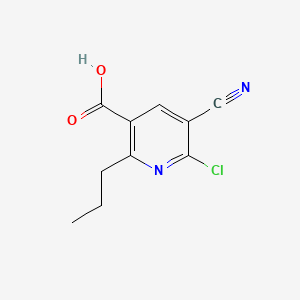
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
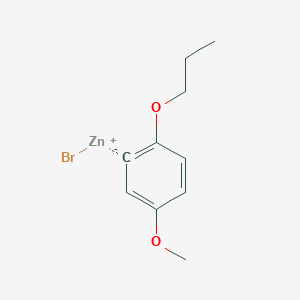
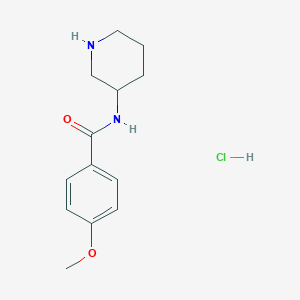
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
